3-(3,4-dimethoxyphenyl)-1-[4-({4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]urea
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Overview
Description
3-(3,4-Dimethoxyphenyl)-1-[4-({4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]urea is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dimethoxyphenyl group, an oxadiazole ring, and an imidazole moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-1-[4-({4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]urea typically involves multiple steps, starting with the preparation of the core structures, followed by their coupling and final functionalization. Common synthetic routes may include:
Formation of the Dimethoxyphenyl Group: This can be achieved through the methoxylation of a phenyl ring using reagents such as dimethyl sulfate or methanol in the presence of a base.
Synthesis of the Oxadiazole Ring: This step often involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Construction of the Imidazole Moiety: This can be synthesized through the condensation of a diamine with a carbonyl compound.
Coupling Reactions: The final compound is obtained by coupling the intermediate structures using reagents like carbodiimides or other coupling agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-1-[4-({4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, potentially converting nitro groups to amines or reducing carbonyl groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: It may serve as a probe for studying biological processes, such as enzyme interactions or cellular signaling pathways.
Medicine: The compound could be investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-1-[4-({4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]urea involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It could influence signaling pathways, such as those involved in inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substituents, used in dye and herbicide production.
4-Methoxyphenethylamine: A precursor for the synthesis of various organic compounds.
Uniqueness
3-(3,4-Dimethoxyphenyl)-1-[4-({4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]urea stands out due to its complex structure, which combines multiple functional groups and aromatic rings
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-[4-[[4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]imidazol-1-yl]methyl]phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N6O4/c1-18-5-4-6-20(13-18)26-32-27(38-33-26)23-16-34(17-29-23)15-19-7-9-21(10-8-19)30-28(35)31-22-11-12-24(36-2)25(14-22)37-3/h4-14,16-17H,15H2,1-3H3,(H2,30,31,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKWUMVUXWZRSBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C=N3)CC4=CC=C(C=C4)NC(=O)NC5=CC(=C(C=C5)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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